molecular formula C9H12ClNO B3097508 3-Chloro-5-isopropoxyaniline CAS No. 1312138-90-1

3-Chloro-5-isopropoxyaniline

Cat. No.: B3097508
CAS No.: 1312138-90-1
M. Wt: 185.65
InChI Key: VRMWWESIOQKGQX-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an isopropoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-isopropoxyaniline can be achieved through several methods. One common approach involves the nitration of 3-chloroaniline followed by reduction to form the corresponding amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the Suzuki–Miyaura coupling reaction is a widely used technique for forming carbon-carbon bonds and can be employed to synthesize this compound. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isopropoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-5-isopropoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropoxyaniline involves its interaction with specific molecular targets. The chlorine and isopropoxy groups on the benzene ring influence its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to specific effects .

Properties

IUPAC Name

3-chloro-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMWWESIOQKGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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